molecular formula C15H12ClN3S2 B2640454 3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine CAS No. 632300-36-8

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine

Cat. No.: B2640454
CAS No.: 632300-36-8
M. Wt: 333.85
InChI Key: IRYHHEKUUCURIC-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a diarylmethylthio group [(4-chlorophenyl)(phenyl)methyl] and an amine group at position 5. The diarylmethylthio substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence biological interactions. This compound belongs to a broader class of 1,2,4-thiadiazole derivatives known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

3-[(4-chlorophenyl)-phenylmethyl]sulfanyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S2/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-15-18-14(17)21-19-15/h1-9,13H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYHHEKUUCURIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=NSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Biological Activity Reference
3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole (4-Chlorophenyl)(phenyl)methylthio Amine Not explicitly reported (potential enzyme inhibition) N/A
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole 4-Chlorophenyl Amine Intermediate for bioactive derivatives
3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole Phenylthio Amine Unreported; structural analog
(E)-3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole Schiff base (2,4-dichlorobenzylidene) Amine with trifluoromethylphenyl Enzyme inhibition
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole Pyridyl group Amine with pyridyl Macrofilaricidal activity
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole Chlorobenzylidene Methylphenyl Structural studies; fungicidal activity

Key Observations

Core Heterocycle Variations :

  • The target compound’s 1,2,4-thiadiazole core is distinct from 1,3,4-thiadiazole isomers (e.g., ), which alter ring atom positions and electronic properties. The 1,2,4 arrangement favors planarity, promoting π-π stacking in biological targets .

Substituent Effects :

  • Diarylmethylthio vs. Simpler Thioethers : The (4-chlorophenyl)(phenyl)methylthio group in the target compound enhances lipophilicity compared to phenylthio () or direct aryl attachments (). This may improve bioavailability but introduce steric hindrance .
  • Schiff Base Derivatives : Compounds like those in feature imine linkages, which confer rigidity and electronic effects conducive to enzyme inhibition. However, they may exhibit lower stability under physiological conditions compared to thioethers .

Biological Activity Trends :

  • Pyridyl-substituted derivatives () demonstrate macrofilaricidal activity, attributed to hydrogen bonding via pyridine nitrogen atoms. The target compound’s diarylmethylthio group lacks such polar interactions but may exploit hydrophobic binding pockets .
  • 1,3,4-Thiadiazole analogs () show fungicidal activity, suggesting ring isomerism significantly impacts target specificity .

Physicochemical Properties

  • Electron Effects : The electron-withdrawing chlorine on the phenyl ring may stabilize the thiadiazole core, affecting redox properties and reactivity .

Biological Activity

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure is characterized by the presence of a thiadiazole ring substituted with a chlorophenyl and a phenyl group. This structural configuration is significant for its biological activity.

Biological Activity Overview

Numerous studies have investigated the biological activities of thiadiazole derivatives, emphasizing their anticancer potential. The following sections detail specific findings related to the compound .

Anticancer Activity

  • In Vitro Studies :
    • The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In studies, it demonstrated an IC50 value of approximately 0.28 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
    • A structure-activity relationship study indicated that substituents on the thiadiazole ring significantly influence cytotoxicity. Specifically, compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to their unsubstituted counterparts .
  • Mechanism of Action :
    • The cytotoxic effects are attributed to the induction of apoptosis in cancer cells. Studies reported an increase in the Bax/Bcl-2 ratio and activation of caspase-9 in treated cells, suggesting that the compound promotes apoptotic pathways .
    • Cell cycle analysis revealed that treatment with this compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively .
  • Selectivity :
    • Notably, the compound exhibited selectivity for cancerous cells over normal mammalian cells (Vero cells), highlighting its potential as a targeted anticancer agent .

Data Table: Biological Activity Summary

Cell Line IC50 (µg/mL) Mechanism Phase Arrested
MCF-70.28Induces apoptosisG2/M
HepG210.10Induces apoptosisS
VeroNot ApplicableSelective cytotoxicityN/A

Case Studies

Several case studies have been documented regarding the efficacy of thiadiazole derivatives:

  • Study on 5-Aryl-1,3,4-Thiadiazole Derivatives :
    • This study synthesized various derivatives and tested their anticancer properties. One derivative demonstrated significant cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values as low as 0.28 µg/mL .
  • Structure-Activity Relationship Analysis :
    • A comprehensive SAR analysis indicated that modifications at the C-5 position of the thiadiazole ring could enhance anticancer activity. The introduction of different substituents was shown to affect both potency and selectivity towards cancer cells .

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